

Chemical and physical properties of 1-Benzhydrylazetidin-3-yl methanesulfonate

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Compound of Interest

1-Benzhydrylazetidin-3-yl
methanesulfonate

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An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, including a reactive methanesulfonate leaving group and a bulky benzhydryl protecting group on the azetidine ring, make it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of **1-Benzhydrylazetidin-3-yl methanesulfonate**, with a focus on its role in the development of novel therapeutics, particularly as a precursor to monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

1-Benzhydrylazetidin-3-yl methanesulfonate is a white to off-white crystalline powder. The key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	33301-41-6	[1][2]
Molecular Formula	C17H19NO3S	[1][2]
Molecular Weight	317.4 g/mol	[1][2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	109 - 113 °C	[1]
Purity	≥ 95% (HPLC)	[1]
Solubility	Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol	[1]
Storage	Store at room temperature or 2-8°C, sealed in a dry environment.	[1]
IUPAC Name	(1-benzhydrylazetidin-3-yl) methanesulfonate	[2]
InChI Key	MSVZMUILYMLJCF- UHFFFAOYSA-N	[2]
SMILES	CS(=O) (=O)OC1CN(C1)C(C2=CC=C C=C2)C3=CC=CC=C3	[2]

Synthesis and Purification

The primary synthetic route to **1-Benzhydrylazetidin-3-yl methanesulfonate** involves the mesylation of its precursor, **1-benzhydrylazetidin-3-ol**. This reaction is a standard method for converting a hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate



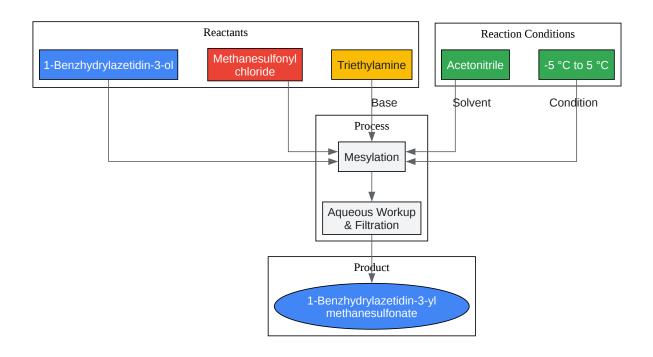
Materials:

- 1-Benzhydrylazetidin-3-ol
- Acetonitrile
- Triethylamine
- · Methanesulfonyl chloride
- Water
- Ice-acetone bath

Procedure:

- To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent), acetonitrile, and triethylamine (1.5 equivalents).
- Cool the mixture in an ice-acetone bath to -5 °C.
- Slowly add methanesulfonyl chloride (1.2 equivalents) via a dropping funnel, ensuring the internal temperature remains below 5 °C.
- Monitor the reaction progress by HPLC. The reaction is typically complete within 15 minutes.
- Upon completion, add water to the reaction mixture and stir for 2 hours at room temperature.
- Filter the resulting precipitate.
- Wash the filter cake with water and pull dry under vacuum. The product is obtained in quantitative yield and can be used directly in the next step without further purification.





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Synthetic Workflow for 1-Benzhydrylazetidin-3-yl methanesulfonate

Role in Drug Discovery and Development

1-Benzhydrylazetidin-3-yl methanesulfonate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of neuroscience and anti-inflammatory research[1][3]. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties and provide a rigid framework for molecular design[4].

Precursor to Monoacylglycerol Lipase (MAGL) Inhibitors



A significant application of this compound is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Consequently, MAGL inhibitors are being investigated as potential therapeutics for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer[5][6].

The synthesis of certain MAGL inhibitors involves the nucleophilic substitution of the methanesulfonate group of **1-Benzhydrylazetidin-3-yl methanesulfonate** with a suitable nucleophile.



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Role as an Intermediate in MAGL Inhibitor Synthesis

Spectroscopic Data

While detailed spectral data with peak assignments are not readily available in the public domain, vendor information indicates the availability of NMR, HPLC, and LC-MS data for this compound. Researchers are advised to acquire this data from the supplier for full characterization.

Safety and Handling

1-Benzhydrylazetidin-3-yl methanesulfonate is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.



- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and the reactivity of the methanesulfonate group make it an ideal starting material for the creation of diverse libraries of compounds for drug discovery. Its established role as a precursor to potent MAGL inhibitors highlights its importance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.

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